2-Hydroxy-4-oxopentanoic acid
Overview
Description
2-Hydroxy-4-oxopentanoic acid, also known as 4-hydroxy-2-oxopentanoic acid, is a chemical compound with the molecular formula C5H8O4. It is a secondary alcohol and an alpha-keto acid. This compound is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase and is degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate .
Scientific Research Applications
2-Hydroxy-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: This compound is studied for its role in metabolic pathways, particularly in the degradation of amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-4-oxopentanoic acid, also known as 4-hydroxy-2-oxovalerate, is the enzyme 4-oxalocrotonate decarboxylase . This enzyme plays a crucial role in the metabolic pathways of certain bacteria .
Mode of Action
4-Hydroxy-2-oxovalerate is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . This interaction results in the removal of a carboxyl group from 4-oxalocrotonate, producing 4-hydroxy-2-oxovalerate .
Biochemical Pathways
The compound is involved in the metabolic pathway of certain bacteria. It is degraded by 4-hydroxy-2-oxovalerate aldolase , forming acetaldehyde and pyruvate . Additionally, it can be reversibly dehydrated by 2-oxopent-4-enoate hydratase to form 2-oxopent-4-enoate .
Result of Action
The action of this compound results in the formation of acetaldehyde and pyruvate, two key molecules in various metabolic pathways . These molecules can further be metabolized to produce energy or serve as precursors for other biochemical reactions.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-4-oxopentanoic acid is involved in several biochemical reactions. It is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . This compound can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interactions with various enzymes. As mentioned earlier, it is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase, and is degraded by 4-hydroxy-2-oxovalerate aldolase . These interactions suggest that this compound may have a role in enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathway that includes the decarboxylation of 4-oxalocrotonate and its subsequent degradation . The enzymes involved in this pathway include 4-oxalocrotonate decarboxylase and 4-hydroxy-2-oxovalerate aldolase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-oxopentanoic acid can be synthesized through various methods. One common method involves the decarboxylation of 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase . Another method involves the reversible dehydration of 2-oxopent-4-enoate by 2-oxopent-4-enoate hydratase .
Industrial Production Methods: Industrial production of this compound typically involves enzymatic processes due to their specificity and efficiency. The use of biocatalysts such as 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-oxopentanoic acid.
Reduction: Reduction reactions can convert it to 2-hydroxy-4-pentanoic acid.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: 2-Oxopentanoic acid.
Reduction: 2-Hydroxy-4-pentanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
- 4-Hydroxy-2-oxovaleric acid
- 4-Hydroxy-2-ketovaleric acid
- 4-Hydroxy-2-oxovalerate
Comparison: 2-Hydroxy-4-oxopentanoic acid is unique due to its specific formation and degradation pathways. While similar compounds like 4-hydroxy-2-oxovaleric acid share some structural similarities, the specific enzymes involved in their metabolism and the resulting products can differ. This uniqueness makes this compound a valuable compound for studying specific metabolic pathways and reactions .
Properties
IUPAC Name |
2-hydroxy-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNVMMGKAPSRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435556 | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54031-97-9 | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54031-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | 2-Hydroxy-4-oxopentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions involving 2-(2-arylethyl)-2-hydroxy-4-oxopentanoic acid as a starting material for heterocycle synthesis?
A: 2-(2-Arylethyl)-2-hydroxy-4-oxopentanoic acid (1) serves as a versatile precursor for synthesizing various heterocyclic compounds. [, ]
- Dehydration to furanones: Treatment of 1 with hydrochloric acid and acetic acid leads to dehydration, yielding 3-(2-arylethyl)-5-hydroxy-5-methyl-2(5H)-furanones (4). [, ]
- Formation of pyridazin-3-ones: Both 1 and 4 readily react with hydrazine to produce pyridazin-3-ones (7), highlighting their utility in constructing six-membered nitrogen-containing heterocycles. [, ]
- Further derivatization of pyridazin-3-ones: The synthesized pyridazin-3-ones (specifically 3-chloropyridazines, 11) can be further derivatized:
- Reaction with semicarbazide yields s-triazolo[4,3-b]pyridazin-3-ones (12). [, ]
- Treatment with sodium azide provides tetrazolo[1,5-b]pyridazines (15). [, ]
- Reaction with phenylacetylhydrazine forms 3-benzyl-6-phenyl-8-(2-phenyl-ethyl)-s-triazolo[4,3-b]pyridazine (13) via the intermediate 14. Notably, 14 exhibits tautomeric equilibrium between enol-hydrazine and keto-hydrazine forms, as confirmed by 1H and 13C NMR spectroscopy. [, ]
Q2: What challenges were encountered during the synthesis of 3-alkoxy-pyridazines from 3-chloropyridazines?
A: Attempts to synthesize 3-alkoxy-pyridazines (18) by reacting 3-chloropyridazines (11) with sodium alkoxide did not yield the desired product. Instead, N-allyl compounds (17) were obtained, indicating a preference for N-alkylation over O-alkylation under these reaction conditions. [, ] This highlights the importance of carefully considering reaction conditions and potential side reactions when utilizing these compounds in synthesis.
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